molecular formula C9H16N4 B13531136 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13531136
M. Wt: 180.25 g/mol
InChI Key: HFITWIILBJCFJJ-UHFFFAOYSA-N
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Description

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a piperidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpiperidine with a suitable pyrazole precursor. One common method involves the alkylation of 1-methylpiperidine with a halogenated pyrazole derivative under basic conditions, followed by amination to introduce the amine group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 3-position of the pyrazole ring.

Scientific Research Applications

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter receptors.

    Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at certain neurotransmitter receptors, such as the 5-hydroxytryptamine-6 receptor. This interaction can modulate the levels of neurotransmitters like glutamate and acetylcholine, which are associated with cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with certain neurotransmitter receptors makes it a valuable compound for research in neurological disorders .

Biological Activity

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine, a pyrazole derivative, has garnered significant attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methylpiperidine moiety, which enhances its lipophilicity and biological activity. The structural characteristics play a crucial role in its interaction with biological targets.

Biological Activities

1. Antidiabetic Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antidiabetic properties. In vitro assays showed potent inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. For instance, IC50 values for α-glucosidase inhibition were reported at 75.62 µM, compared to the standard drug Acarbose (IC50 = 72.58 µM) .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. It demonstrated considerable radical scavenging abilities, which are essential for mitigating oxidative stress-related diseases. The antioxidant activity was assessed using various assays that measure the ability to neutralize free radicals .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been highlighted in studies showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Enzyme Inhibition

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways:

  • α-Amylase and α-Glucosidase : By inhibiting these enzymes, the compound reduces glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

Molecular Interactions

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. For example, hydrogen bonding and hydrophobic interactions were observed with active site residues, enhancing the compound's efficacy as an inhibitor .

Case Studies

Case Study 1: Antidiabetic Efficacy

In a controlled study, the effects of this compound on diabetic rats were evaluated. The results indicated a significant reduction in blood glucose levels post-administration compared to untreated controls. This study reinforces the potential of this compound as an antidiabetic agent.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of the compound against resistant strains of E. coli. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent against antibiotic-resistant infections .

Data Summary

Activity IC50 Value (µM) Standard Comparison
α-Amylase Inhibition119.3Acarbose (115.6)
α-Glucosidase Inhibition75.62Acarbose (72.58)
Antioxidant ActivityNot quantifiedN/A
Antibacterial ActivityVaries by strainStandard antibiotics

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H16N4/c1-13-4-2-7(3-5-13)8-6-9(10)12-11-8/h6-7H,2-5H2,1H3,(H3,10,11,12)

InChI Key

HFITWIILBJCFJJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=NN2)N

Origin of Product

United States

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